1-[3-(Trifluoromethyl)phenyl]pyrazole, also known as 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole, is a heterocyclic compound notable for its unique molecular structure, which features a pyrazole ring substituted with a trifluoromethyl group on the phenyl ring. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry, agrochemicals, and materials science. Its molecular formula is C10H7F3N2, and it is classified as a pyrazole derivative.
The compound can be synthesized through several methods, primarily involving the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine derivatives. It is commercially available from chemical suppliers such as BenchChem and has been the subject of various scientific studies focusing on its synthesis and applications.
1-[3-(Trifluoromethyl)phenyl]pyrazole belongs to the class of pyrazoles, which are known for their diverse pharmacological properties. This compound is particularly relevant in the development of insecticides and pharmaceuticals due to its biological activity.
The synthesis of 1-[3-(trifluoromethyl)phenyl]pyrazole typically involves the following steps:
Industrial methods may utilize continuous flow reactors to optimize production efficiency and scalability.
The molecular structure of 1-[3-(trifluoromethyl)phenyl]pyrazole consists of a five-membered pyrazole ring fused with a phenyl group that carries a trifluoromethyl substituent.
1-[3-(Trifluoromethyl)phenyl]pyrazole can undergo several types of chemical reactions:
1-[3-(Trifluoromethyl)phenyl]pyrazole acts primarily as an insecticide by targeting glutamate-gated chloride channels in insects. This mechanism disrupts neurotransmission, leading to paralysis and death of the pest.
1-[3-(Trifluoromethyl)phenyl]pyrazole has several scientific uses:
This compound's versatility across different fields underscores its significance in ongoing research and development efforts.
The strategic incorporation of trifluoromethyl (–CF₃) groups into aromatic systems has revolutionized medicinal chemistry, primarily by enhancing pharmacokinetic and pharmacodynamic properties. This lipophilic, electron-withdrawing group significantly increases membrane permeability and metabolic stability while reducing basicity—attributes critical for optimizing bioavailability. In pyrazole-based drug design, the –CF₃ group at the meta-position of phenyl rings (as in 1-[3-(trifluoromethyl)phenyl]pyrazole) creates a steric and electronic profile that enhances target binding affinity. The strong C–F bond (bond energy ~485 kJ/mol) contributes to metabolic resistance against oxidative degradation, prolonging drug half-life. Additionally, the –CF₃ group’s high van der Waals volume (comparable to iso-propyl) facilitates unique hydrophobic interactions with target proteins, particularly in bacterial enzyme active sites [3] .
Table 1: Influence of Trifluoromethyl Group on Key Pharmaceutical Parameters
Property | –H Analog | –CF₃ Analog | Change (%) |
---|---|---|---|
Lipophilicity (LogP) | 2.1 | 3.8 | +81% |
Metabolic Stability (t₁/₂, min) | 12.4 | 46.2 | +273% |
Plasma Protein Binding (%) | 68.5 | 89.2 | +30% |
MIC vs S. aureus (µg/mL) | 25.6 | 0.78 | -97% |
Pyrazole’s journey in pharmacology began in 1883 with Ludwig Knorr’s seminal synthesis of antipyrine (phenazone), marking the first therapeutic pyrazole derivative used as an analgesic-antipyretic. This breakthrough initiated decades of structural diversification:
Table 2: Key Milestones in Pyrazole Drug Development
Year | Compound | Therapeutic Area | Clinical Impact |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | First synthetic pyrazole drug |
1952 | Phenylbutazone | Anti-inflammatory | Withdrawn due to toxicity (1970s) |
1998 | Celecoxib | COX-2 inhibitor | $3B annual sales at peak |
2021 | 1-[3-(Trifluoromethyl)phenyl]pyrazole derivatives | Anti-MRSA agents | MIC 0.78 µg/mL vs VRSA [4] [8] |
The escalation of multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), necessitates innovative chemotypes. 1-[3-(Trifluoromethyl)phenyl]pyrazole derivatives exhibit exceptional potency against these priority pathogens through multifaceted mechanisms:
Table 3: Antibacterial Profile of Key Derivatives
Compound | Core Structure | MIC (µg/mL) MRSA | MIC (µg/mL) VRE | Biofilm Inhibition |
---|---|---|---|---|
59 | 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 0.78 | 3.12 | 85% at 2× MIC |
74 | Tetrasubstituted-trifluoromethyl pyrazole | 0.78 | 3.12 | 92% at 2× MIC |
Vancomycin | Glycopeptide | 1.56 | >50 | 60% at 2× MIC |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3